![molecular formula C22H16N2S2 B12454593 N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B12454593.png)
N,N'-bis[(E)-thiophen-2-ylmethylidene]biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine is a complex organic compound featuring a thiophene ring and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine typically involves the condensation of thiophene-2-carbaldehyde with 4’-amino-[1,1’-biphenyl]-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or biphenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, (E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carbaldehyde.
Biphenyl derivatives: Compounds with biphenyl structures, such as biphenyl-4-carbaldehyde.
Uniqueness
(E)-1-thiophen-2-yl-N-{4’-[(E)-(thiophen-2-ylmethylidene)amino]-[1,1’-biphenyl]-4-yl}methanimine is unique due to its combination of thiophene and biphenyl moieties, which confer distinct chemical and physical properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C22H16N2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-thiophen-2-yl-N-[4-[4-(thiophen-2-ylmethylideneamino)phenyl]phenyl]methanimine |
InChI |
InChI=1S/C22H16N2S2/c1-3-21(25-13-1)15-23-19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-22-4-2-14-26-22/h1-16H |
InChI Key |
JEUWCBMHEQSENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)
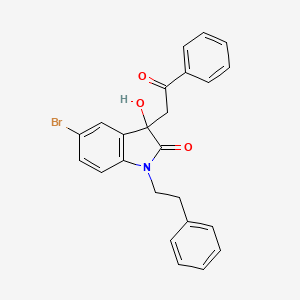
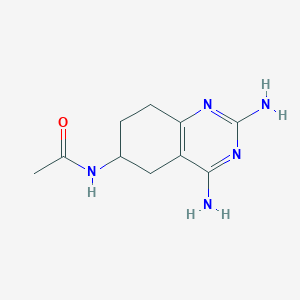
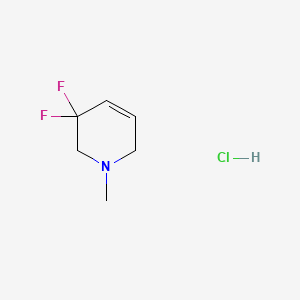
![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12454549.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide](/img/structure/B12454553.png)
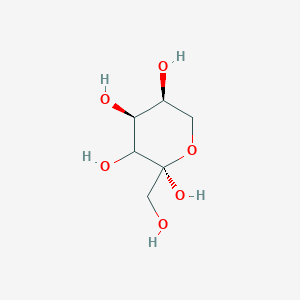
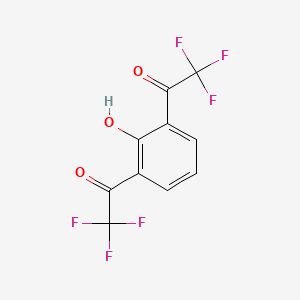
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454564.png)
![4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol](/img/structure/B12454569.png)

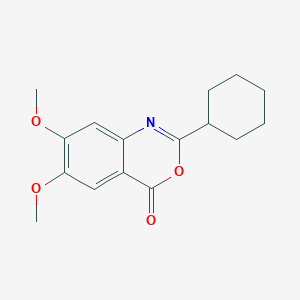
![5-(Furan-2-yl)-3-[(3-methylbutyl)amino]cyclohex-2-en-1-one](/img/structure/B12454591.png)
